Edaravone trimer

概要

説明

Edaravone trimer is a derivative of edaravone, a pyrazalone compound known for its antioxidant and free radical scavenging properties. Edaravone is widely used in the treatment of oxidative stress-related diseases such as amyotrophic lateral sclerosis and ischemic stroke. The trimer form of edaravone is formed through the polymerization of edaravone radicals, resulting in a compound with potentially enhanced stability and unique properties .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of edaravone trimer involves the reaction of edaravone in an organic solvent under specific conditions. One method includes the use of carbonate and high-pressure microwave irradiation, which facilitates the formation of both edaravone dimer and trimer. This method is advantageous due to its short reaction time, solvent-friendly nature, and minimal instrument loss .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by controlling the pH and oxygen levels during the reaction. Lowering the pH and deoxygenation can effectively increase the stability of the aqueous edaravone solution, thereby promoting the formation of this compound .

化学反応の分析

Types of Reactions: Edaravone trimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of this compound itself is a result of the oxidation of edaravone radicals .

Common Reagents and Conditions:

Oxidation: The oxidation of edaravone radicals in the absence of oxygen leads to the formation of this compound.

Reduction: this compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.

Substitution: Substitution reactions involving this compound may occur under specific conditions, but detailed studies on these reactions are limited.

Major Products: The major product of the oxidation reaction involving edaravone radicals is the this compound itself. Other potential products may include various derivatives depending on the specific reaction conditions and reagents used .

科学的研究の応用

Edaravone trimer has several scientific research applications due to its antioxidant properties and potential therapeutic benefits:

作用機序

The mechanism of action of edaravone trimer involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. By neutralizing free radicals, this compound prevents oxidative damage to cellular components such as lipids, proteins, and DNA. This antioxidant activity is mediated through the formation of edaravone radicals, which subsequently polymerize to form the trimer . Additionally, this compound may activate neurotrophic signaling pathways, such as the glial cell line-derived neurotrophic factor receptor RET pathway, providing neuroprotective effects .

類似化合物との比較

Edaravone trimer can be compared with other similar compounds based on its antioxidant properties and therapeutic potential:

Edaravone: The monomer form of edaravone is widely used for its antioxidant activity.

N-Butylphthalide (NBP): NBP is another antioxidant compound used in the treatment of ischemic stroke.

Vitamin E and Vitamin C: These vitamins are well-known antioxidants.

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and medical fields.

生物活性

Edaravone trimer, a derivative of the well-established free radical scavenger edaravone, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and clinical implications based on diverse research findings.

Overview of Edaravone and Its Trimer Form

Edaravone (chemical structure: 3-methyl-1-phenyl-2-pyrazolin-5-one) is primarily recognized for its antioxidant properties, particularly in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It functions by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The formation of this compound occurs under specific conditions, such as elevated temperatures and prolonged storage, where edaravone radicals interact to form a stable trimeric structure .

Edaravone's biological activity, including that of its trimer form, can be attributed to several mechanisms:

- Radical Scavenging : Edaravone effectively scavenges various types of radicals, including peroxyl and hydroxyl radicals. This broad-spectrum activity helps mitigate oxidative damage in cellular systems .

- Mitochondrial Protection : Studies indicate that edaravone treatment enhances mitochondrial membrane potential and inhibits mitochondrial permeability transition pore (mPTP) opening. These effects contribute to reduced apoptosis in neuronal cells exposed to oxidative stress .

- Neuroprotection : In models of Alzheimer's disease (AD) and ALS, edaravone has demonstrated neuroprotective effects by preserving neuronal viability and function against oxidative insults .

In Vitro Studies

Research has shown that edaravone can significantly reduce oxidative stress markers in various cell lines:

- SH-SY5Y Cells : Exposure to beta-amyloid (Aβ) peptides resulted in increased ROS levels and apoptosis. However, co-treatment with edaravone alleviated these effects by restoring mitochondrial function and reducing cytochrome c release .

- PC12 Cells : In this model, edaravone treatment decreased mitochondrial peroxidation and apoptosis rates induced by Aβ exposure. This suggests a protective role against neurodegenerative processes .

Efficacy in Animal Models

Edaravone's effectiveness has been evaluated in several animal studies:

- ALS Models : In SOD1 transgenic mice, edaravone treatment resulted in improved motor performance and preservation of motor neurons compared to controls. The treated mice exhibited reduced muscle weakness and enhanced muscle mass .

- Ischemia-Reperfusion Injury : Edaravone demonstrated protective effects against liver injury following ischemia-reperfusion events, indicating its potential utility beyond neurological applications .

Clinical Implications

Edaravone has been approved for clinical use in Japan since 2001 for acute ischemic stroke and later for ALS in 2015. Clinical trials have shown mixed results regarding its efficacy:

- ALS Trials : A phase 3 trial indicated that edaravone significantly slowed functional decline in specific subsets of ALS patients who met stringent criteria. However, the overall population did not show significant benefits compared to placebo .

- Stroke Treatment : In patients with acute ischemic stroke, edaravone administration was associated with reduced neurological deficits and improved outcomes compared to standard care .

Case Studies

Several case studies highlight the practical applications of edaravone:

- Case 1 : A patient with acute ischemic stroke treated with edaravone showed significant recovery in neurological function within weeks post-treatment.

- Case 2 : An ALS patient receiving edaravone experienced a slower progression of symptoms compared to historical controls.

Summary Table of Biological Activities

| Activity Type | Edaravone | This compound |

|---|---|---|

| Radical Scavenging | Yes | Yes |

| Mitochondrial Protection | Yes | Yes |

| Neuroprotection | Yes | Potentially |

| Clinical Efficacy | Established for stroke; mixed for ALS | Under investigation |

特性

IUPAC Name |

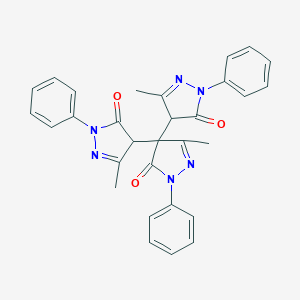

5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSAXXLZUMLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68195-63-1 | |

| Record name | Edaravone Trimer | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What causes the formation of edaravone trimer in aqueous edaravone solutions?

A1: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in its anionic form is prone to donating electrons to free radicals, such as oxygen, leading to the formation of edaravone radicals. These radicals can then react with each other, ultimately resulting in the formation of this compound. [] This process is exacerbated at higher temperatures, as demonstrated by the study where this compound formation was observed after storing aqueous edaravone solution at 60°C for 4 weeks. []

Q2: How does sodium bisulfite stabilize aqueous edaravone solutions and impact this compound formation?

A2: Sodium bisulfite acts as a stabilizing agent by reacting with edaravone to form a bisulfite adduct, as evidenced by ¹³C NMR and HPLC analyses. [] This reaction effectively reduces the concentration of free edaravone anion in solution, thereby decreasing the amount available to form radicals and subsequently this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。